molecular formula C24H32N6O4 B1263049 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one CAS No. 954138-07-9

3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one

Cat. No. B1263049
M. Wt: 468.5 g/mol
InChI Key: MNLNAGRCHNMKKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one” is a potent, orally active, brain penetrant inhibitor of Phosphodiesterase 5 (PDE5). It has demonstrated robust in vivo blood pressure lowering in a spontaneously hypertensive rat (SHR) model1.



Synthesis Analysis

Unfortunately, the exact synthesis process for this specific compound is not available in the search results. However, similar compounds are often synthesized through a series of reactions starting from commercially available precursors2.



Molecular Structure Analysis

The molecular structure analysis of this compound is not directly available from the search results. However, similar compounds often contain multiple bonds, rotatable bonds, double bonds, and various ring structures3.



Chemical Reactions Analysis

The chemical reactions involving this compound are not directly available from the search results. However, similar compounds are often evaluated for their affinity for certain receptors in standard binding assays2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available from the search results. However, similar compounds often have a certain number of bonds, including non-H bonds, multiple bonds, rotatable bonds, and double bonds3.


Scientific Research Applications

Therapeutic Potential in Hypertension and Central Nervous System Disorders

Research has revealed the compound 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one as a potent, orally active, brain-penetrant inhibitor of phosphodiesterase 5 (PDE5). Its optimization has resulted in a promising profile for evaluating the therapeutic potential of central inhibition of PDE5. Demonstrating robust in vivo blood pressure lowering in spontaneously hypertensive rat models, this compound has also entered clinical trials, indicating its potential utility in treating hypertension and other central nervous system disorders (Hughes et al., 2010).

Anticonvulsant and Antimicrobial Activities

A series of new 3-hydroxy-6-hydroxymethyl-2-substituted 4H-pyran-4-one derivatives, synthesized as potential anticonvulsant compounds, involved the reaction of appropriate substituted piperazine derivatives with kojic acid and formaline. These compounds were evaluated for their anticonvulsant activities by maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests. Their neurotoxicity was also determined, highlighting the compound's potential in developing new anticonvulsant and antimicrobial therapies (Aytemi̇r et al., 2010).

Role in Stroke Recovery

Phosphodiesterase 5A (PDE5A) inhibitors, including this compound, have shown to improve functional recovery after stroke in rats. Studies have found that nearly complete inhibition of PDE5A, starting 24 hours after middle cerebral artery occlusion and continued for 7 days, resulted in nearly complete recovery of sensorimotor function. This research suggests that the compound's effect on the vasculature and potentially modulating microglial function may facilitate recovery of neuronal function (Menniti et al., 2009).

Antitubercular Properties

A series of pyrazinamide Mannich bases synthesized by reacting pyrazinamide, formaldehyde, and various substituted piperazines showed significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv in vitro and in vivo. This indicates the compound's potential application in tuberculosis treatment, especially considering the most active compound in the series showed a considerable decrease in bacterial load in lung and spleen tissues (Sriram et al., 2006).

Safety And Hazards

The safety and hazards associated with this compound are not directly available from the search results. However, like all chemicals, it should be handled with appropriate safety measures to prevent exposure and potential harm.


properties

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O4/c1-3-13-34-14-11-30-21-15-19(18-4-5-22(33-2)26-16-18)25-17-20(21)27-23(24(30)32)29-8-6-28(7-9-29)10-12-31/h4-5,15-17,31H,3,6-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLNAGRCHNMKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCN1C2=CC(=NC=C2N=C(C1=O)N3CCN(CC3)CCO)C4=CN=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one

CAS RN

954138-07-9
Record name PF-03049423 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954138079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-03049423 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CZX3Z9945
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 7-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one (218 mg, 0.55 mmol) in 1,4-dioxane (3.0 mL) was treated with tetrakis(triphenylphosphine) palladium(0) (19 mg, 0.016 mmol, Strem) and stirred at room temperature for five minutes. A warm solution of 2-methoxy-5-pyridineboronic acid (41 mg, 0.27 mmol, Frontier) in ethanol (0.5 mL) and 2.0 M aqueous sodium carbonate 1.5 mL) were added. The mixture was refluxed for 2.0 hours, filtered hot through celite and the filtrate was concentrated under reduced pressure. The residue was partitioned between ethyl acetate and water, and the layers were separated. The aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulfate, concentrated under reduced pressure, and passed through a column of silica gel with 2.5% methanol/dichloromethane. Fractions were concentrated at reduced pressure and triturated with diethyl ether. The 7-(6-methoxypyridin-3-yl)-3-(piperazin-1-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one was obtained as a pink powder. 1H NMR (CDCl3) δ 8.77-8.76 (2H), 8.24 (1H), 7.64 (1H), 6.86 (1H), 4.43 (2H), 4.06-4.03 (4H), 4.00 (3H), 3.79 (2H), 3.71-3.67 (2H), 3.37 (2H), 2.78 (1H), 2.72-2.69 (4H), 2.66-2.62 (2H), 1.53-1.46 (2H), 0.78 (3H); HRMS m/z 469.2572 (calcd for M+H, 469.2558).
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
19 mg
Type
catalyst
Reaction Step One
Quantity
41 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.